molecular formula C21H19ClN4O2S B2653241 1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine CAS No. 1251606-30-0

1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine

Cat. No. B2653241
CAS RN: 1251606-30-0
M. Wt: 426.92
InChI Key: HGKVUKFXFZGKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is attached to a piperidine ring, which is a common structural element in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom . The exact structure would need to be determined through techniques such as NMR spectroscopy .

Scientific Research Applications

Anticancer Properties

The compound has shown promising anticancer potential. Researchers have synthesized derivatives of this scaffold and evaluated their effects against various cancer cell lines. These derivatives inhibit tumor growth by interfering with key cellular processes, making them attractive candidates for further development in cancer therapy .

Antimicrobial Activity

The compound exhibits antimicrobial effects against bacteria and fungi. It has been tested against microorganisms such as Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Aspergillus niger. Further studies are needed to explore its mechanism of action and optimize its efficacy .

Analgesic and Anti-inflammatory Effects

Some derivatives of this compound have demonstrated analgesic and anti-inflammatory properties. These effects are crucial for managing pain and inflammation associated with various conditions. Researchers continue to investigate the underlying mechanisms and potential clinical applications .

Antioxidant Properties

The compound’s antioxidant activity makes it relevant in combating oxidative stress-related diseases. Antioxidants play a vital role in maintaining cellular health by neutralizing free radicals. Further studies are needed to explore its specific targets and potential therapeutic applications .

Antiviral Potential

Preliminary studies suggest that derivatives of this scaffold exhibit antiviral activity. Researchers have evaluated their effects against specific viruses, although more comprehensive investigations are necessary to understand their mode of action and potential clinical utility .

Enzyme Inhibition

The compound and its derivatives act as enzyme inhibitors. They target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects have implications in various disease pathways, including neurodegenerative disorders and metabolic diseases .

Potential as Antitubercular Agents

Researchers have explored the compound’s efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its unique structure may offer advantages in developing novel antitubercular drugs. Further studies are needed to optimize its potency and safety profile .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship of these 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design. Researchers analyze how specific modifications affect biological activity, guiding rational drug development .

properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-15-8-10-17(11-9-15)14-26(19-6-3-5-18(22)13-19)29(27,28)20-7-4-12-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKVUKFXFZGKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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